molecular formula C20H23IN2 B12626209 1-ethyl-2,5-dimethyl-3-[2-(1-methylpyridin-1-ium-4-yl)ethenyl]indole;iodide

1-ethyl-2,5-dimethyl-3-[2-(1-methylpyridin-1-ium-4-yl)ethenyl]indole;iodide

Cat. No.: B12626209
M. Wt: 418.3 g/mol
InChI Key: YTSGLXYOUHRFHT-UHFFFAOYSA-M
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Description

This compound is a cationic indole derivative featuring a 1-ethyl-2,5-dimethylindole core linked via an ethenyl group to a 1-methylpyridinium moiety, with iodide as the counterion. Its structure combines aromatic indole and pyridinium systems, creating a conjugated π-system that may confer unique optical or electronic properties.

Properties

Molecular Formula

C20H23IN2

Molecular Weight

418.3 g/mol

IUPAC Name

1-ethyl-2,5-dimethyl-3-[2-(1-methylpyridin-1-ium-4-yl)ethenyl]indole;iodide

InChI

InChI=1S/C20H23N2.HI/c1-5-22-16(3)18(19-14-15(2)6-9-20(19)22)8-7-17-10-12-21(4)13-11-17;/h6-14H,5H2,1-4H3;1H/q+1;/p-1

InChI Key

YTSGLXYOUHRFHT-UHFFFAOYSA-M

Canonical SMILES

CCN1C(=C(C2=C1C=CC(=C2)C)C=CC3=CC=[N+](C=C3)C)C.[I-]

Origin of Product

United States

Preparation Methods

The synthesis of 1-ethyl-2,5-dimethyl-3-[2-(1-methylpyridin-1-ium-4-yl)ethenyl]indole;iodide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the indole core, followed by the introduction of the ethyl and methyl groups. The final step involves the addition of the pyridinium moiety and the iodide ion. Common reagents used in these reactions include phenylhydrazine hydrochloride, methanesulfonic acid, and various alkylating agents .

Chemical Reactions Analysis

1-ethyl-2,5-dimethyl-3-[2-(1-methylpyridin-1-ium-4-yl)ethenyl]indole;iodide undergoes several types of chemical reactions:

Scientific Research Applications

1-ethyl-2,5-dimethyl-3-[2-(1-methylpyridin-1-ium-4-yl)ethenyl]indole;iodide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-ethyl-2,5-dimethyl-3-[2-(1-methylpyridin-1-ium-4-yl)ethenyl]indole;iodide involves its interaction with specific molecular targets. The compound can bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition or activation of specific pathways, resulting in the desired biological effect. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Key Observations :

  • Indole vs. Pyridinium Core : The target compound and ’s indole-pyridinium hybrid share an indole moiety, whereas Stilbazium Iodide () and ’s compound lack this feature. The indole core may enhance π-π stacking interactions or alter electronic properties compared to purely pyridinium-based systems .
  • Substituent Diversity: The target compound’s 1-ethyl-2,5-dimethyl groups distinguish it from ’s unsubstituted indole.
2.3 Physicochemical Properties
  • Solubility: The iodide counterion and cationic pyridinium enhance aqueous solubility. However, the target compound’s indole core and alkyl substituents may reduce polarity compared to ’s dimethylamino-styryl derivative .
  • Hydrogen Bonding: The indole NH (if present) in the target compound could act as a hydrogen bond donor, unlike Stilbazium Iodide or ’s compound, which lack donor groups .
  • Optical Properties: Conjugated ethenyl linkages in all compounds suggest strong UV/Vis absorption. The indole-pyridinium system in the target compound may exhibit redshifted absorption compared to ’s dimethylamino-styryl derivative due to extended conjugation .

Research Findings and Challenges

  • Disorder in Crystallography: notes ethenyl group disorder, a recurring issue in styryl-linked compounds. This complicates structural refinement but is manageable using SHELX’s constraints .
  • Synthetic Limitations : Steric hindrance from the target compound’s 2,5-dimethyl groups may reduce reaction yields compared to less-substituted analogs .

Biological Activity

The compound 1-ethyl-2,5-dimethyl-3-[2-(1-methylpyridin-1-ium-4-yl)ethenyl]indole;iodide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₈H₁₈N₂I
  • Molecular Weight : Approximately 368.25 g/mol

Biological Activity Overview

The biological activity of this compound is primarily linked to its interactions with various biological targets, including receptors and enzymes. Key areas of interest include:

  • Anticancer Activity
    • Studies have indicated that derivatives of indole compounds exhibit significant anticancer properties. For instance, compounds similar to the one have shown inhibition of cell growth in various cancer cell lines, including breast adenocarcinoma (MCF-7) and melanoma (A375-C5) .
  • Neuropharmacological Effects
    • Indole derivatives are often studied for their effects on the central nervous system. The compound may interact with serotonin receptors, which are crucial in mood regulation and anxiety disorders. The structure suggests potential agonist or antagonist activity at serotonin receptor subtypes .
  • Antimicrobial Properties
    • Some indole derivatives have demonstrated antimicrobial activity against a variety of pathogens. The presence of the pyridinium group may enhance the compound's ability to penetrate bacterial membranes, potentially leading to increased efficacy against resistant strains .

The specific mechanism of action for this compound is not fully elucidated but is hypothesized to involve:

  • Receptor Binding : The compound may bind to specific neurotransmitter receptors, influencing signaling pathways related to mood and cognition.
  • Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways, affecting cellular proliferation and survival.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInhibition of cell growth in MCF-7
NeuropharmacologicalPotential agonist/antagonist at serotonin receptors
AntimicrobialActivity against resistant strains

Case Study 1: Anticancer Efficacy

A study conducted on a series of indole derivatives showed that modifications at specific positions significantly enhanced anticancer activity. The tested compound exhibited low GI50 values across multiple cancer cell lines, suggesting potent anticancer properties.

Case Study 2: Neuropharmacological Assessment

Research evaluating the effects of similar indole compounds on serotonin receptors revealed that certain substitutions could either enhance or diminish receptor affinity, indicating a structure-dependent effect on neuropharmacological outcomes.

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